molecular formula C9H16O3 B8726556 1,4-Diethyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 4177-72-4

1,4-Diethyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No. B8726556
Key on ui cas rn: 4177-72-4
M. Wt: 172.22 g/mol
InChI Key: VYRWKGJBKMJWMF-UHFFFAOYSA-N
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Patent
US06297329B1

Procedure details

Into a flask as specified in Example 1 were charged 529 g of triethyl orthopropionate, 402 g of trimethylol propane, 330 g of diethylene glycol dimethyl ether, and 0.9 g of PTSA. The mixture was heated for 0.5 hour at 140° C., with 402 g of ethanol being distilled off. The temperature was lowered to 100° C., and the remaining diethylene glycol dimethyl ether was distilled off under reduced pressure. The residue was subjected to vacuum distillation. The fraction having a boiling temperature of 54° C. at a pressure of 0.5 mbar yielded 370 g of clear, low-viscous liquid having a boiling point of 223° C. at atmospheric pressure and with the following structure
Quantity
529 g
Type
reactant
Reaction Step One
Quantity
402 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
402 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH2:11][CH3:12])([O:7][CH2:8]C)([O:4][CH2:5]C)[CH2:2][CH3:3].[CH2:13]([C:15](CO)(CO)CC)O.COCCOCCOC.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:2]([C:1]12[O:4][CH2:5][C:12]([CH2:13][CH3:15])([CH2:8][O:7]1)[CH2:11][O:10]2)[CH3:3]

Inputs

Step One
Name
Quantity
529 g
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC
Name
Quantity
402 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
330 g
Type
reactant
Smiles
COCCOCCOC
Name
Quantity
0.9 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Two
Name
Quantity
402 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask as specified in Example 1
DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
was lowered to 100° C.
DISTILLATION
Type
DISTILLATION
Details
the remaining diethylene glycol dimethyl ether was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
yielded 370 g of clear, low-viscous liquid

Outcomes

Product
Name
Type
Smiles
C(C)C12OCC(CO1)(CO2)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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